Sec-butylamine is a primary aliphatic amine that is butane in which one hydrogen at position 2 is replaced by an amino group. A fumigant fungicide with a high potential for bioaccumulation, it is not approved for fungicidal use in the European Union. It has a role as an antifungal agrochemical. It is a primary aliphatic amine and an aliphatic nitrogen antifungal agent.
sec-butylamine is a natural product found in Cannabis sativa with data available.
C4H11N
CH3CH(NH2)C2H5
Sec-butylamine
CAS No.: 33966-50-6
Cat. No.: VC13292849
Molecular Formula: C4H11N
C4H11N
CH3CH(NH2)C2H5
Molecular Weight: 73.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33966-50-6 |
---|---|
Molecular Formula | C4H11N C4H11N CH3CH(NH2)C2H5 |
Molecular Weight | 73.14 g/mol |
IUPAC Name | butan-2-amine |
Standard InChI | InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3 |
Standard InChI Key | BHRZNVHARXXAHW-UHFFFAOYSA-N |
SMILES | CCC(C)N |
Canonical SMILES | CCC(C)N |
Boiling Point | 146.3 °F at 760 mmHg (NTP, 1992) 63 °C |
Colorform | Colorless liquid |
Flash Point | 15 °F (NTP, 1992) -19 °C -3 °F (-19 °C) (Closed cup) -9 °C c.c. |
Melting Point | -155 °F (NTP, 1992) -104 °C |
Introduction
Chemical Identity and Structural Characteristics
Sec-Butylamine (CAS Registry Number: 13952-84-6) is a chiral molecule existing in two enantiomeric forms: (R)-2-aminobutane and (S)-2-aminobutane. The compound’s stereochemistry influences its interactions in biological systems and synthetic reactions. The IUPAC Standard InChIKey (BHRZNVHARXXAHW-UHFFFAOYSA-N) uniquely identifies its molecular structure, which features a sec-butyl group (-CH(CH₂CH₃)CH₂) bonded to the amine group .
The compound’s 3D structure, accessible via computational models, reveals a tetrahedral geometry around the nitrogen atom, with bond angles and lengths consistent with primary amines. This configuration facilitates nucleophilic reactions, hydrogen bonding, and coordination with metal catalysts, making it a valuable building block in organic chemistry .
Physical and Chemical Properties
Thermodynamic Properties
Sec-Butylamine exhibits distinct thermodynamic behaviors, as documented by the National Institute of Standards and Technology (NIST) . Key properties include:
Table 1: Phase Transition Data for Sec-Butylamine
The enthalpy of vaporization (ΔvapH°) varies with temperature, as shown in Table 2. At 279 K, ΔvapH° is 34.1 kJ/mol, decreasing to 29.4 kJ/mol at 343 K due to reduced intermolecular forces at higher temperatures .
Table 2: Enthalpy of Vaporization at Different Temperatures
ΔvapH (kJ/mol) | Temperature (K) | Method | Reference |
---|---|---|---|
34.1 ± 0.1 | 279 | A | Stephenson and Malanowski, 1987 |
32.4 ± 0.1 | 315 | EB | Majer et al., 1979 |
29.4 ± 0.1 | 343 | C | Majer et al., 1979 |
Thermochemical Data
The standard enthalpy of formation (ΔfH°) for liquid sec-butylamine has been measured as -137.5 ± 1.0 kJ/mol by Evans et al. (1959), while Lemoult (1907) reported a value of -187 kJ/mol, highlighting historical discrepancies in calorimetric techniques . The combustion enthalpy (ΔcH°) is -3008.6 ± 0.92 kJ/mol, indicating significant energy release upon oxidation .
Synthesis and Industrial Production
Laboratory Synthesis
Sec-Butylamine is typically synthesized via the Hofmann rearrangement of sec-butylamide or through the Gabriel synthesis using potassium phthalimide and sec-butyl bromide. These methods yield moderate quantities suitable for research purposes.
Industrial-Scale Production
A continuous production method for di-sec-butylamine, as described in Patent CN101648875A, employs sec-butylamine as a precursor . The process involves:
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Reactor Design: A tubular reactor with controlled temperature (150–250°C) and pressure (1–5 MPa).
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Catalyst: Nickel-based catalysts enhance the amination of sec-butyl alcohol with ammonia.
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Product Separation: Distillation under reduced pressure isolates sec-butylamine from byproducts .
This method achieves high yields (≥85%) and minimizes waste, aligning with green chemistry principles .
Applications in Industry and Research
Pharmaceutical Intermediates
Sec-Butylamine serves as a precursor to antihistamines and local anesthetics. Its amine group undergoes alkylation or acylation to form bioactive molecules.
Agrochemicals
The compound is alkylated to produce herbicides such as butralin, which inhibits microtubule formation in weeds.
Corrosion Inhibition
In petroleum refining, sec-butylamine forms protective films on metal surfaces, reducing corrosion rates by up to 70% in acidic environments.
Recent Developments and Future Directions
Recent studies focus on optimizing catalytic amination processes to improve sec-butylamine yields. The 2009 patent by CN101648875A exemplifies advancements in continuous-flow reactors, which enhance scalability and energy efficiency . Future research may explore enzymatic synthesis routes or applications in polymer chemistry.
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